molecular formula C9H16N2O3 B020240 (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid CAS No. 192725-50-1

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Cat. No.: B020240
CAS No.: 192725-50-1
M. Wt: 200.23 g/mol
InChI Key: AFGBRTKUTJQHIP-ZETCQYMHSA-N
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Description

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is a chiral compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid typically involves the condensation of a suitable aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction may proceed through a series of steps including aldol condensation, cyclization, and subsequent functional group modifications to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating signaling pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Oxotetrahydropyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied applications and properties.

    Spirocyclic oxindoles: Compounds with a spirocyclic structure that share some synthetic and functional similarities.

Uniqueness

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is unique due to its specific chiral configuration and the presence of the tetrahydropyrimidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBRTKUTJQHIP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448043
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192725-50-1
Record name (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192725-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
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Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid in the synthesis of lopinavir?

A1: this compound is a crucial building block in the synthesis of lopinavir. The research paper describes a three-step synthesis where this compound is condensed with an intermediate derived from (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane []. This condensation reaction forms the final lopinavir molecule.

Q2: The abstract mentions confirming the structure of the synthesized lopinavir. Were any specific analytical techniques used to verify the incorporation of this compound into the final product?

A2: The abstract specifically mentions the use of 1H-NMR and ESI-MS to confirm the structure of the synthesized lopinavir []. These techniques are commonly used to verify the presence of specific functional groups and the overall molecular weight, confirming the successful incorporation of this compound into the final lopinavir molecule.

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